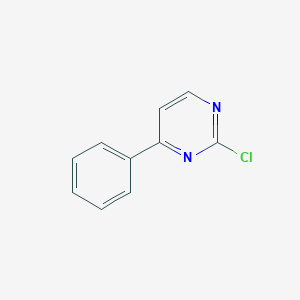

2-Chloro-4-phenylpyrimidine

説明

Structure

2D Structure

特性

IUPAC Name |

2-chloro-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZYJKNISGEWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345536 | |

| Record name | 2-Chloro-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-50-5 | |

| Record name | 2-Chloro-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Phenylpyrimidine

Conventional Synthetic Routes

Traditional approaches to the synthesis of 2-chloro-4-phenylpyrimidine rely on foundational organic chemistry reactions to first build the pyrimidine (B1678525) ring system and then introduce the required chloro and phenyl substituents in separate, sequential steps.

The construction of the pyrimidine skeleton often begins with a condensation reaction. A common and historical method for creating the pyrimidine ring is the Principal Synthesis, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine, urea, or guanidine.

To achieve the 4-phenyl substitution pattern, a precursor like benzoylacetone or a similar β-dicarbonyl compound featuring a phenyl group is typically condensed with a reagent like urea. This reaction forms a 4-phenylpyrimidin-2-ol intermediate. The mechanism involves the formation of C-N bonds through the reaction of the carbonyl groups of the dicarbonyl compound with the amino groups of the condensation partner, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Once the 4-phenylpyrimidin-2-ol (which exists in tautomeric equilibrium with 4-phenyl-1H-pyrimidin-2-one) is synthesized, the hydroxyl group at the 2-position must be converted to a chlorine atom. This transformation is a critical step in the conventional synthesis of the target molecule.

The most common and effective method for this halogenation is treatment with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). nih.govnih.gov This reaction is often performed by heating the hydroxypyrimidine substrate in excess POCl₃, sometimes in the presence of an organic base like pyridine or a trialkylamine to neutralize the generated HCl. nih.govgoogle.com The reaction converts the C-OH group into a C-Cl group, yielding this compound. More recent, environmentally conscious procedures advocate for using an equimolar amount of POCl₃ in a solvent-free process at high temperatures in a sealed reactor to minimize waste. nih.govresearchgate.net

Table 1: General Conditions for Halogenation of Hydroxypyrimidines

| Reagent | Base (Optional) | Conditions | Purpose |

| Phosphorus Oxychloride (POCl₃) | Pyridine, Triethylamine | Reflux or high-temperature sealed reactor | Converts hydroxyl group to chloro group |

Cyclization is the definitive ring-forming step in pyrimidine synthesis. researchgate.net As mentioned, this is often coupled with a condensation reaction. The process involves the intramolecular reaction of a linear precursor that contains all the necessary atoms for the ring. For instance, after the initial condensation of a β-dicarbonyl compound with urea or an amidine, the resulting intermediate undergoes cyclization to form the six-membered heterocyclic ring. researchgate.net The effectiveness and mechanism of the cyclization can be influenced by catalysts and reaction conditions, with the ultimate goal of forming the stable aromatic pyrimidine core. mdpi.com

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has introduced more streamlined and efficient methods for preparing substituted pyrimidines, with palladium-catalyzed cross-coupling reactions being at the forefront.

Palladium catalysts are exceptionally versatile for forming carbon-carbon bonds. In the context of this compound synthesis, these reactions allow for the direct introduction of the phenyl group onto a pre-halogenated pyrimidine scaffold, offering a more convergent and often higher-yielding approach compared to conventional methods.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organohalide. This reaction is particularly well-suited for the synthesis of this compound.

The strategy involves starting with a di-halogenated pyrimidine, most commonly 2,4-dichloropyrimidine. The key to this synthesis is the regioselective nature of the coupling. The chlorine atom at the C4 position of the pyrimidine ring is significantly more reactive towards palladium-catalyzed coupling than the chlorine at the C2 position. mdpi.comnih.gov This difference in reactivity allows for the selective substitution of the C4-chloro group while leaving the C2-chloro group intact.

The reaction is typically carried out by reacting 2,4-dichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃). mdpi.comnih.gov The choice of solvent is crucial, with mixtures of toluene, ethanol, and water, or non-polar solvents like 1,4-dioxane, proving effective. mdpi.comnih.gov Recent advancements have utilized microwave irradiation to dramatically shorten reaction times and improve yields. mdpi.comsemanticscholar.orgresearchgate.net This highly efficient and regioselective method provides a direct route to this compound in good to excellent yields. mdpi.comnih.gov

Table 2: Conditions for Suzuki-Miyaura Synthesis of this compound

| Starting Material | Coupling Partner | Catalyst | Base | Solvent System | Temperature & Time | Yield | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 55°C, 12h | 51% | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100°C, 24h | 71% | mdpi.comresearchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/Water | 150°C, 15 min (Microwave) | 91% | mdpi.comresearchgate.net |

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the C2-position, where the chlorine atom serves as a leaving group.

The direct reaction of this compound with various amines is a common method for the synthesis of 2-amino-4-phenylpyrimidine derivatives. This nucleophilic aromatic substitution reaction is often facilitated by heat or microwave irradiation.

The synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved through microwave-assisted reactions with various substituted amines in the presence of triethylamine nih.gov. Similarly, 2,4-diamino-6-chloropyrimidine can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride mdpi.com. This intermediate can then undergo further nucleophilic substitution. Acid-catalyzed amination of chloropyrimidines with anilines has also been studied, with water sometimes being an effective solvent preprints.orgnih.gov.

Table 4: Examples of Amination Reactions of Chloropyrimidines

| Chloropyrimidine | Amine | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Amino-4-chloropyrimidine | Substituted Amines | Microwave, 120-140 °C, TEA, Propanol | 2-Amino-4-(substituted-amino)pyrimidines | Not specified |

| 2-Chloro-4,6-dimethylpyrimidine | Anilines | Microwave | 2-Anilinopyrimidines | Good to Excellent |

The chlorine atom at the C2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms. This makes the C2-carbon electron-deficient and susceptible to attack by nucleophiles.

The outcome of nucleophilic substitution reactions can sometimes be governed by kinetic versus thermodynamic control wikipedia.orglibretexts.org. Under kinetic control, the product that is formed fastest predominates, which is usually the one with the lowest activation energy. Under thermodynamic control, the most stable product is favored, which is achieved when the reaction is reversible and allowed to reach equilibrium wikipedia.orglibretexts.org. In the context of nucleophilic aromatic substitution on substituted pyrimidines, the relative reactivity of different positions can be influenced by the reaction conditions. For this compound, the reaction with a nucleophile at the C2-position is generally the kinetically and thermodynamically favored pathway under typical SNAr conditions, leading to the displacement of the chloride ion.

The presence of the phenyl group at the C4-position can influence the reactivity of the C2-chloro group through electronic effects. However, the primary driving force for the substitution is the inherent electron deficiency of the pyrimidine ring at the positions adjacent to the nitrogen atoms.

SN(ANRORC) Mechanism in Pyrimidine Nucleophilic Substitution

Nucleophilic substitution in heterocyclic compounds like pyrimidines can proceed through various mechanisms. One such pathway, distinct from the more common SNAr mechanism, is the SN(ANRORC) mechanism. The acronym ANRORC stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly relevant in the reactions of substituted pyrimidines with strong nucleophiles, such as metal amides like sodium amide in liquid ammonia (B1221849).

The process begins with the nucleophilic addition to an electrophilic carbon atom of the pyrimidine ring, leading to the formation of a sigma complex. However, instead of direct expulsion of the leaving group, the pyrimidine ring subsequently opens. This ring-opening step is the key feature that differentiates the ANRORC mechanism. The resulting open-chain intermediate can then undergo tautomerization before a final intramolecular cyclization (ring closure) occurs, which expels the original leaving group and forms the new substituted pyrimidine.

Considerable evidence supports the operation of this mechanism. Isotope labeling studies have been instrumental in its verification. For instance, in the reaction of a 4-substituted-6-bromopyrimidine with an amide nucleophile, if the nitrogen atoms within the pyrimidine ring are labeled (e.g., with ¹⁵N), the final product shows a scrambling of the label. This indicates that one of the original ring nitrogen atoms has been displaced to an exocyclic position in the open-chain intermediate and a different nitrogen atom (from the nucleophile) has been incorporated into the newly formed ring. This outcome would not be possible via a direct SNAr or an elimination-addition (aryne) mechanism.

Key Stages of the SN(ANRORC) Mechanism:

Addition: The nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring.

Ring Opening: The heterocyclic ring cleaves to form a more stable, open-chain intermediate, often a nitrile.

Ring Closure: The intermediate undergoes intramolecular cyclization to form a new pyrimidine ring, incorporating the nucleophile.

This mechanism is a powerful concept in heterocyclic chemistry, explaining product distributions that are otherwise difficult to rationalize and playing a significant role in the synthesis and transformation of pyrimidine derivatives.

Oxidative Annulation Reactions in Pyrimidine Formation

The fundamental construction of the pyrimidine ring system can be achieved through various synthetic strategies, among which oxidative annulation reactions have emerged as a powerful and versatile tool. These methods typically involve the formation of multiple carbon-nitrogen bonds in a cascade process, culminating in an aromatization step that requires an oxidant.

One prominent strategy is the [3+2+1] three-component annulation. An efficient and environmentally friendly synthesis of pyrimidine derivatives has been reported involving the reaction of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. This reaction proceeds in the presence of an oxidant and tolerates a wide range of functional groups.

Another approach involves an oxidative annulation using aryl ketones and formamide conjugates, promoted by an oxidizing agent like potassium persulfate (K₂S₂O₈), to yield 4-arylpyrimidines. In this type of reaction, dimethyl sulfoxide (DMSO) can also be employed as a methine (=CH−) equivalent.

Copper-catalyzed oxidative annulations have also been extensively developed. For instance, the reaction of commercially available amidines with saturated ketones, mediated by a copper catalyst and 4-HO-TEMPO, provides an efficient route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. Similarly, a copper-catalyzed cyclization of ketones with nitriles under basic conditions offers a general and economical synthesis of diversely functionalized pyrimidines.

These oxidative annulation methods provide direct access to the pyrimidine core, which can then be further functionalized, for example by chlorination, to produce compounds like this compound.

Table 1: Examples of Oxidative Annulation Reactions for Pyrimidine Synthesis

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| [3+3] Annulation | Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | Cascade reaction involving oxidative dehydrogenation and aromatization. | |

| [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Not specified | Eco-friendly approach using N,N-dimethylaminoethanol as a one-carbon source. | |

| Oxidative Annulation | Aryl Ketones, Acetophenone-formamide conjugates | K₂S₂O₈ | Activation of formamide conjugates to form 4-arylpyrimidines. | |

| Multicomponent Synthesis | Amidines, Alcohols | Iridium-catalyst | Regioselective synthesis via condensation and dehydrogenation steps. |

Synthesis of Derivatized this compound Analogues

Synthesis of this compound with Modified Phenyl Moieties

The synthesis of this compound analogues bearing substituents on the phenyl ring is crucial for structure-activity relationship studies in medicinal chemistry. These modifications can be introduced either by starting with appropriately substituted precursors or by late-stage functionalization.

A common strategy involves the initial synthesis of a substituted 4-phenylpyrimidine core, which is then chlorinated. For example, substituted benzaldehydes can be reacted with compounds like ethyl acetoacetate and thiourea to form the corresponding 4-(substituted-phenyl)pyrimidine-2-thiones. Subsequent S-alkylation followed by chlorination, or direct oxidation and chlorination, can yield the desired 2-chloro-4-(substituted-phenyl)pyrimidines.

Alternatively, modern cross-coupling reactions provide a powerful platform for modifying the phenyl group. Palladium-catalyzed reactions, such as the Suzuki coupling, are particularly useful. One could start with a 2-chloro-4-(4-bromophenyl)pyrimidine and couple it with various boronic acids to introduce a wide array of substituents at the para-position of the phenyl ring. This approach allows for the late-stage diversification of the molecular scaffold.

Table 2: Synthetic Strategies for Phenyl Moiety Modification

| Strategy | Precursors | Key Reaction | Resulting Modification | Reference |

|---|---|---|---|---|

| Convergent Synthesis | Substituted Benzaldehydes, Ethyl Acetoacetate, Thiourea | Cyclocondensation | Introduction of substituents present on the starting benzaldehyde. | |

| Late-Stage Functionalization | 2-Chloro-4-(4-bromophenyl)pyrimidine, Substituted Phenylboronic Acids | Suzuki Coupling | Diverse substituents introduced via cross-coupling. | |

| Convergent Synthesis | Substituted Bromoacetophenones | Delepine reaction, Tollens condensation, Cyclization | Phenyl ring substituents are carried through the synthesis. |

Synthesis of this compound with Additional Substituents on the Pyrimidine Ring

Introducing further substituents onto the pyrimidine ring of this compound adds another layer of structural diversity. The C5 position is a common site for such modifications.

Electrophilic halogenation can be used to introduce a halogen at the C5 position. For instance, bromination of 2-chloropyrimidine can yield 2-chloro-5-bromopyrimidine, which can then be used in subsequent reactions to build the 4-phenyl group or undergo further functionalization. This principle can be extended to the this compound scaffold, allowing for the synthesis of 2-chloro-5-halo-4-phenylpyrimidine derivatives.

Another approach involves constructing the pyrimidine ring from precursors that already contain the desired substituent. For example, a 2-substituted malonic ester derivative could be used in a cyclocondensation reaction to install a group at the C5 position of the final pyrimidine ring. The synthesis of 5-acetyl-4-(p-phenyl)pyrimidine derivatives has been reported, demonstrating that functional groups like acetyl can be incorporated at this position. These pyrimidine derivatives can then be subjected to chlorination to install the chloro group at the C2 position.

Furthermore, substitution reactions can be performed on pre-existing functionalized pyrimidines. For example, 2,4-dichloropyrimidines can undergo selective nucleophilic substitution reactions. By carefully controlling reaction conditions, a nucleophile can be directed to the C4 position, followed by another reaction at the C2 position, allowing for the synthesis of complex derivatives.

Preparation of Chiral this compound Derivatives

The introduction of chirality into the this compound structure is of significant interest for applications in medicinal chemistry, as stereochemistry often plays a critical role in biological activity. Chirality can be incorporated in several ways: as a chiral center on a substituent attached to the pyrimidine ring, on a substituent of the phenyl moiety, or through atropisomerism if rotation around the phenyl-pyrimidine bond is sufficiently hindered.

One direct method is to introduce a chiral substituent via a nucleophilic substitution reaction. For example, reacting this compound with a chiral amine or alcohol would result in the formation of a chiral product. This is a common and straightforward approach to generating libraries of chiral derivatives.

Another strategy involves using chiral starting materials in the synthesis of the pyrimidine ring itself. For instance, a chiral ketone could be used in a condensation reaction to build the pyrimidine core, thereby embedding a chiral center within a substituent at the C5 or C6 position. A patent describes the synthesis of chiral pyrimidine derivatives for herbicidal applications, highlighting the industrial relevance of such compounds.

Asymmetric synthesis methodologies can also be employed. This could involve the use of a chiral catalyst to control the stereochemical outcome of a reaction, such as an asymmetric reduction of a ketone on a side chain or an asymmetric cross-coupling reaction to form a chiral biaryl axis. While specific examples for the direct asymmetric synthesis of chiral this compound derivatives are not extensively detailed in the provided context, the principles of asymmetric catalysis are broadly applicable to the synthesis of complex heterocyclic molecules.

Compound Glossary

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Investigations

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly those at the C2, C4, and C6 positions, susceptible to attack by nucleophiles. The chlorine atom at the C2 position of 2-Chloro-4-phenylpyrimidine is an effective leaving group, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govmasterorganicchemistry.com In the first, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

The reaction pathway can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks the C2 position of the pyrimidine ring, breaking the aromatic π-system and forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge of this intermediate is delocalized across the pyrimidine ring and stabilized by the electronegative nitrogen atoms.

Elimination of Leaving Group: The chloride ion is eliminated, and the aromatic system is reformed, yielding the substituted product.

Recent studies, however, provide evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously, bypassing a discrete Meisenheimer intermediate. nih.gov For substitutions on pyrimidine, computational analyses predict that concerted mechanisms are very common. nih.gov

The kinetics of these reactions are influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature. The rate of reaction is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com

Table 1: General Kinetic Parameters in SNAr Reactions

| Parameter | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles generally react faster. | A more potent nucleophile facilitates the initial attack on the electron-deficient carbon. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. | These solvents can solvate the cation but not the nucleophile, increasing its effective nucleophilicity. They also help stabilize the charged intermediate. d-nb.info |

| Leaving Group Ability | Better leaving groups (weaker bases) increase the rate. | The rate of the second step (elimination) is dependent on the stability of the departing anion. The order of reactivity for halogens is generally F > Cl > Br > I in SNAr, contrary to SN1/SN2, because the highly electronegative fluorine strongly activates the carbon for the initial attack. |

Substituents on the pyrimidine ring play a critical role in modulating its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) enhance the rate of SNAr reactions by further decreasing the electron density of the ring and stabilizing the negatively charged intermediate. masterorganicchemistry.comdalalinstitute.com Conversely, electron-donating groups (EDGs) typically decrease the reaction rate.

In this compound, the key influences are:

Pyrimidine Nitrogens: The two ring nitrogens act as powerful intrinsic EWGs, significantly activating the C2 and C4 positions for nucleophilic attack.

Phenyl Group at C4: The phenyl group's electronic effect can be complex. While it is generally considered weakly electron-withdrawing through an inductive effect, it can also participate in resonance. Its primary role in this context is steric and as a stable substituent that directs reactivity to the C2 position.

Additional Substituents: The introduction of other groups on the pyrimidine ring or the phenyl ring can further tune the reactivity. For instance, an EWG like a nitro group on the phenyl ring would increase the electrophilicity of the pyrimidine C4 carbon, but the primary site of attack remains C2 due to the presence of the chloro leaving group. Studies on related dichloropyrimidines show that strong EDGs at the C6 position can reverse the typical C4 selectivity to favor C2 attack. wuxiapptec.com

For pyrimidine rings with multiple potential reaction sites, regioselectivity becomes a crucial consideration. In the case of 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference can be explained by considering the stability of the potential Meisenheimer intermediates. Attack at C4 allows for resonance stabilization of the negative charge by both ring nitrogens, which is a more favorable arrangement than the stabilization available after attack at C2. stackexchange.com

However, this selectivity is highly sensitive to the presence of other substituents on the ring. wuxiapptec.comwuxiapptec.com In this compound, the situation is unambiguous as there is only one leaving group. The nucleophile will selectively attack the C2 position to displace the chloride ion.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing this compound and other electrophilic sites, the high reactivity of the C2 position towards SNAr often allows for selective functionalization under mild conditions, leaving other, less reactive groups untouched. d-nb.info

Table 2: Factors Influencing Regioselectivity in Substituted Dichloropyrimidines

| Substituent Position | Substituent Type | Preferred Site of Nucleophilic Attack | Rationale |

| C6 | Electron-Donating Group (e.g., -OMe, -NHMe) | C2 | The EDG destabilizes the intermediate formed from C4 attack more than the intermediate from C2 attack. wuxiapptec.com |

| C5 | Electron-Withdrawing Group (e.g., -NO2) | C4 | The EWG provides additional stabilization for the intermediate formed from C4 attack. |

| C6 | Electron-Withdrawing Group (e.g., -Cl) | Mixture of C4 and C6 | Both positions are highly activated, often leading to a mixture of products. wuxiapptec.com |

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly using palladium, has become an indispensable tool for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern catalytic systems. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) species. libretexts.orgnih.gov

The catalytic cycle for a Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')2) can be detailed as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. This is often the rate-determining step for chloroarenes. nih.gov This step forms a square planar Pd(II) complex.

Transmetalation: The organic group (R) is transferred from the organoboron reagent to the palladium center, displacing the chloride. This step requires the presence of a base (e.g., K2CO3, Cs2CO3) to activate the organoboron species, forming a more nucleophilic boronate complex.

Reductive Elimination: The two organic groups (the pyrimidine and R) on the palladium center couple and are eliminated from the metal, forming the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Each step in this cycle is influenced by the choice of catalyst precursor, ligands, base, and solvent.

The success of cross-coupling reactions involving aryl chlorides hinges on the rational design of the catalyst system, specifically the ancillary ligands coordinated to the palladium center. dal.ca These ligands modify the steric and electronic properties of the metal, influencing the efficiency of each step in the catalytic cycle.

For activating the relatively inert C-Cl bond of this compound, highly active catalyst systems are required. Key developments in ligand design include:

Electron-Rich, Bulky Phosphine (B1218219) Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective. nih.gov Their electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition step. Their steric bulk facilitates the final reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability allows the catalyst to remain active under challenging reaction conditions required for C-Cl activation. Sterically hindered NHC ligands have been shown to promote cross-coupling at room temperature with high selectivity. nih.gov

Precatalysts: The use of well-defined precatalysts, which generate the active Pd(0) species in a controlled manner, has improved the reliability and scope of these reactions. nih.gov

By fine-tuning the combination of ligand, palladium source, and reaction conditions, this compound can be efficiently coupled with a wide variety of boronic acids, organozinc reagents, amines, and other nucleophiles, providing access to a vast chemical space of functionalized pyrimidines. nih.govnih.gov

Table 3: Common Ligands for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Ligand Class | Example Ligands | Key Features |

| Biaryl Phosphines | SPhos, XPhos, RuPhos | Electron-rich and sterically demanding; promote both oxidative addition and reductive elimination. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors, form thermally stable catalysts; highly effective for C-Cl bond activation. nih.gov |

| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Provide a balance of steric and electronic properties suitable for a broad range of transformations. |

Stereochemical Outcomes in Coupling Reactions

While extensive research has been conducted on the application of coupling reactions for the synthesis of substituted pyrimidines, detailed studies focusing specifically on the stereochemical outcomes involving this compound are not extensively documented in publicly available literature. However, by drawing parallels with established mechanisms of similar reactions on related substrates, we can infer the expected stereochemical behavior.

In asymmetric coupling reactions, the stereochemical outcome is primarily determined by the chiral ligand employed, the nature of the substrate, and the reaction conditions. The goal is to achieve high enantioselectivity or diastereoselectivity, leading to the preferential formation of one stereoisomer over others.

Suzuki-Miyaura Coupling: In the context of creating axially chiral biaryl compounds, asymmetric Suzuki-Miyaura coupling has been successfully employed. For this to be relevant to this compound, the coupling would typically involve a prochiral substrate or a kinetic resolution of a racemic mixture. The use of chiral phosphine ligands, such as derivatives of BINAP or other atropisomeric ligands, is crucial for inducing asymmetry at the newly formed C-C bond. The specific enantiomeric excess (ee) would be highly dependent on the chosen ligand and the precise structure of the coupling partners.

Sonogashira Coupling: Asymmetric Sonogashira coupling is a powerful tool for the synthesis of chiral alkynes. When applied to a substrate like this compound, the stereoselectivity would again be dictated by the chiral ligand attached to the palladium catalyst. The reaction could be designed to create a stereocenter adjacent to the pyrimidine ring or to generate planar chirality in more complex systems.

Buchwald-Hartwig Amination: The asymmetric Buchwald-Hartwig amination is a well-established method for the enantioselective formation of C-N bonds. snnu.edu.cnnih.gov This reaction can be used to construct molecules with stereogenic centers or axial chirality. snnu.edu.cnnih.gov The stereochemical outcome is controlled by the chiral ligand, which influences the geometry of the palladium complex during the reductive elimination step. For this compound, coupling with a prochiral amine in the presence of a chiral palladium catalyst could lead to the formation of a chiral amine with a specific stereochemistry. The efficiency and enantioselectivity of such reactions have been shown to be highly dependent on the evolution of ligand design, moving from early phosphine ligands to more sterically hindered and sophisticated systems. snnu.edu.cn

A summary of expected outcomes based on analogous systems is presented in the table below.

| Coupling Reaction | Chiral Catalyst/Ligand Type | Expected Stereochemical Outcome with this compound |

| Suzuki-Miyaura | Chiral Phosphine Ligands (e.g., BINAP derivatives) | Formation of atropisomeric biaryls with high enantiomeric excess. |

| Sonogashira | Chiral Phosphine or Diamine Ligands | Synthesis of chiral alkynes or planar chiral molecules. |

| Buchwald-Hartwig | Chiral Biaryl Phosphine Ligands | Enantioselective formation of C-N bonds, leading to chiral amines. |

Other Reaction Pathways

Beyond coupling reactions, this compound can undergo a variety of other transformations, including oxidation, reduction, and ring-opening and closing events, as well as photochemical reactions.

Oxidation and Reduction Processes

Oxidation: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule. However, specific functional groups attached to the pyrimidine ring could be selectively oxidized. For instance, if a susceptible group were present on the phenyl ring, it could be oxidized without affecting the pyrimidine core. The chloro substituent is not typically susceptible to oxidation.

Reduction: The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with hydrogen gas, can lead to the saturation of the pyrimidine ring to form a dihydropyrimidine (B8664642) or a tetrahydropyrimidine (B8763341) derivative. The phenyl ring can also be reduced under more forcing conditions. The chloro group can be removed via hydrogenolysis during catalytic hydrogenation, replacing it with a hydrogen atom to yield 4-phenylpyrimidine. The specific stereochemical outcome of the hydrogenation of the pyrimidine ring would depend on the catalyst and reaction conditions, potentially leading to the formation of cis or trans isomers in the resulting saturated ring system.

Ring-Opening and Ring-Closure (ANRORC) Mechanisms

The Addition of a Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is a well-documented pathway for the nucleophilic substitution of certain heterocyclic compounds, including pyrimidines. wikipedia.org This mechanism is particularly relevant for reactions involving strong nucleophiles like amide ions in liquid ammonia (B1221849). wikipedia.org

In the case of a substituted pyrimidine such as 4-phenyl-6-bromopyrimidine, treatment with potassium amide in liquid ammonia leads to the formation of 4-phenyl-6-aminopyrimidine. wikipedia.org The reaction proceeds through the initial addition of the amide nucleophile to the pyrimidine ring, followed by the opening of the pyrimidine ring to form an open-chain intermediate. Subsequent ring closure with the expulsion of the leaving group (in this case, the bromide ion) yields the aminated product. wikipedia.org Isotopic labeling studies have provided strong evidence for this mechanism, demonstrating that one of the ring nitrogen atoms can be exchanged with the nitrogen from the nucleophile. wikipedia.org

Photochemical Reactions and Transformations

The photochemistry of pyrimidine derivatives has been a subject of interest, particularly in the context of DNA damage and repair. While specific studies on this compound are limited, the photochemical behavior of related compounds provides insight into potential transformations.

Irradiation of chiral compounds with light in the presence of a chiral sensitizer (B1316253) can lead to photochemical deracemization, a process where a racemic mixture is converted into an enantiomerically enriched or pure compound. idw-online.dephotonics.com This process relies on the selective excitation and subsequent reaction of one enantiomer over the other. idw-online.de For a molecule like this compound, if it were part of a chiral system, photochemical deracemization could potentially be a method for enantiomeric enrichment. The mechanism often involves the formation of a short-lived intermediate that can revert to either enantiomer, with the chiral sensitizer favoring the formation of one. idw-online.de

Spectroscopic and Computational Characterization of 2 Chloro 4 Phenylpyrimidine and Its Derivatives

Advanced Spectroscopic Analysis

Spectroscopic techniques are fundamental in the elucidation of the chemical structure and bonding of 2-chloro-4-phenylpyrimidine and its derivatives. Each method offers a unique window into the molecular architecture and electronic environment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of this compound, ¹H and ¹³C NMR spectra provide characteristic signals that confirm their structural integrity.

In the ¹H NMR spectrum of a related compound, 2-chloro-4-methoxy-pyrimidine-ethyl formate, the protons on the pyrimidine (B1678525) ring and the substituent groups exhibit distinct chemical shifts. For instance, the pyrimidine proton appears as a singlet at approximately 8.85 ppm, while the methoxy (B1213986) and ethyl protons resonate at around 4.13 ppm and 4.39 ppm (quartet) and 1.39 ppm (triplet), respectively google.com. For 2-anilinopyrimidine derivatives, the pyrimidine proton signal is typically observed around 6.48 ppm, with the phenyl protons of the aniline (B41778) moiety appearing in the range of 6.98-7.69 ppm rsc.org.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H | 6.48 | 111.7 |

| Pyrimidine-C | - | 159.7, 167.6 |

| Aniline-ArH | 6.98-7.69 | 118.9, 122.1, 128.9, 139.9 |

| CH₃ | 2.37 | 23.9 |

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning proton and carbon signals unequivocally, especially in more complex derivatives.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 4-chloro-6-methyl-2-phenylpyrimidine, an isomer of the title compound, the molecular ion peak confirms the expected mass massbank.eu. For the derivative 2-chloro-4-(2-hydroxyphenyl)pyrimidine, the mass spectrum provides a detailed fragmentation pattern that aids in structural elucidation massbank.eu.

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For instance, the HRMS data for 2-anilinopyrimidine derivatives confirm their calculated molecular formulas with high precision rsc.org. For a curcumin (B1669340) analog derivative, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, HRMS revealed a mass-to-charge ratio (m/z) of 650.2184, which is in full agreement with the calculated monoisotopic mass for the chemical formula C₃₈H₃₅ClN₂O₆ mdpi.com.

| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|

| N-(4,6-dimethylpyrimidin-2-yl)aniline | 200.11822 | 200.11781 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In 2-amino-4,6-diarylpyrimidine derivatives, characteristic IR absorption bands are observed for N-H stretching (around 3340-3480 cm⁻¹), C=N stretching (around 1640 cm⁻¹), and aromatic C=C stretching (around 1530-1600 cm⁻¹) rasayanjournal.co.in.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a curcumin analog of a chloropyrimidine, UV-Vis absorption spectra show a broad band in the 325–450 nm range, which is attributed to n–π* and π–π* electronic transitions within the conjugated system mdpi.com. The position and intensity of these absorption bands can be influenced by the solvent polarity mdpi.com.

| Functional Group | Vibrational Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3340 - 3480 |

| C=N Stretch | ~1640 |

| Aromatic C=C Stretch | 1530 - 1600 |

X-ray Diffraction Analysis for Solid-State Structures

For example, single-crystal X-ray diffraction studies on various substituted pyrimidines reveal detailed information about their molecular geometry and crystal packing nih.gov. The data obtained from such studies are crucial for understanding structure-property relationships and for the rational design of new materials.

Computational Chemistry and Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) nih.govresearchgate.net.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. DFT studies on various pyrimidine derivatives have been conducted to understand their electronic structure and predict their reactivity nih.govnih.govmdpi.com. For a curcumin analog of a chloropyrimidine, DFT calculations were used to simulate the frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP), providing insights into its electronic transitions and potential for intermolecular interactions mdpi.com. These computational approaches are invaluable for predicting the behavior of this compound and for guiding the synthesis of new derivatives with desired properties.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Dependent on specific derivative and computational level |

| LUMO Energy | Dependent on specific derivative and computational level |

| HOMO-LUMO Gap | Dependent on specific derivative and computational level |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgfiveable.me It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability. This principle allows for the quantification of a molecule's nucleophilicity and electrophilicity. pku.edu.cn

For this compound, the HOMO is expected to be distributed over the electron-rich phenyl and pyrimidine rings. The LUMO's distribution is likely concentrated around the pyrimidine ring, influenced by the electronegative nitrogen atoms and the chlorine substituent, which act as electron-withdrawing groups. The interaction between these frontier orbitals governs the molecule's reaction mechanisms. wikipedia.org FMO analysis is crucial in understanding cycloaddition, sigmatropic, and electrocyclic reactions, among others. slideshare.net

| Parameter | Significance | Expected Characteristics for this compound |

|---|---|---|

| HOMO Energy | Correlates with electron-donating ability (nucleophilicity). Higher energy indicates stronger donation. | Localized on the phenyl and pyrimidine rings; energy level determines its reactivity as a nucleophile. |

| LUMO Energy | Correlates with electron-accepting ability (electrophilicity). Lower energy indicates stronger acceptance. | Influenced by electronegative N and Cl atoms; energy level determines its reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | The magnitude of the gap will predict the overall stability and susceptibility to chemical reactions. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govchemrxiv.org It maps the electrostatic potential onto the electron density surface of a molecule, providing a guide to its interactions with other chemical species. mdpi.com The MEP map is color-coded to identify electron-rich and electron-poor regions.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These areas are associated with lone pairs on electronegative atoms. chemrxiv.org Conversely, blue colors denote regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral or near-zero potential. chemrxiv.org

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Pyrimidine Nitrogen Atoms | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bonding. |

| Phenyl Ring Hydrogens | Positive | Blue | Site for nucleophilic interaction. |

| Chlorine Atom | Potentially positive (σ-hole) | Blue | Potential for halogen bonding. |

| Aromatic Ring Faces (π-systems) | Slightly Negative | Orange/Yellow | Interaction with cations (π-cation interactions). |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insight into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com By simulating the dynamic behavior of this compound, researchers can understand how it adapts its shape and interacts with binding partners.

MD simulations can reveal the stability of different conformations of the molecule, the dynamics of its binding to a target protein, and the role of surrounding water molecules in mediating these interactions. For instance, a simulation could show how the phenyl group rotates relative to the pyrimidine ring and how this flexibility influences its ability to fit into a receptor's binding pocket. Studies on similar pyrimidine derivatives have used MD simulations to investigate binding modes and inhibitory mechanisms against biological targets like kinases. mdpi.comnih.gov These simulations are crucial for understanding the structural basis of a molecule's biological activity and for the rational design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more effective drugs. nih.govresearchgate.net

A QSAR study on derivatives of this compound would involve compiling a dataset of structurally similar compounds with measured biological activities (e.g., anticancer, antifungal, or antiviral). nih.govnih.govwisdomlib.org For each compound, a set of molecular descriptors is calculated, which are numerical values that encode different aspects of the molecule's structure, such as its electronic properties, lipophilicity, and size. researchgate.net Statistical methods, like multiple linear regression, are then used to build a model that relates these descriptors to the observed activity. researchgate.net

Successful QSAR models for pyrimidine derivatives have identified key structural features that contribute to their biological effects. mdpi.com For example, a model might reveal that electron-withdrawing substituents on the phenyl ring increase anticancer activity, while bulky groups at another position decrease it. Such insights are invaluable for the rational design and optimization of lead compounds in drug discovery programs. researchgate.net

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Governs electrostatic interactions with the biological target. mdpi.com |

| Lipophilic | LogP (Partition coefficient) | Affects membrane permeability and transport to the target site. |

| Steric/Topological | Molecular weight, Molecular surface area | Determines the fit of the molecule into the receptor's binding site. researchgate.net |

| Quantum Mechanical | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to form covalent bonds or charge-transfer complexes. |

Applications and Potential in Advanced Materials and Medicinal Chemistry

Building Block in Complex Organic Molecule Synthesis

The utility of 2-chloro-4-phenylpyrimidine as a foundational molecule is well-established in several fields of chemical synthesis. Its structure allows for straightforward modifications, making it a valuable component for generating extensive compound libraries, which are essential in the discovery of new drugs and materials. The electron-deficient nature of its aromatic core further contributes to its utility in the design of novel organic materials.

This compound is a key intermediate in the synthesis of various pharmaceuticals. Pyrimidine (B1678525) derivatives, in general, are of significant interest in medicinal chemistry and are integral to many bioactive compounds. The synthesis of complex pharmaceutical ingredients often involves multi-step processes where specific pyrimidine intermediates are essential. For instance, 2-chloropyrimidine derivatives are used in the preparation of compounds for treating hyperphosphatemia and in the synthesis of certain kinase inhibitors.

The preparation of substituted pyrimidines often starts from readily available materials, and methods have been developed to selectively introduce substituents at the 2- and 4-positions of the pyrimidine ring, avoiding the formation of unwanted isomers and byproducts. This controlled synthesis is crucial for producing pure pharmaceutical intermediates. The versatility of chloropyrimidines allows them to serve as precursors for a wide range of derivatives with potential therapeutic applications.

In the field of agricultural chemistry, this compound and its derivatives are employed as building blocks for creating new agrochemicals, including herbicides and fungicides. Pyrimidine-based structures are found in several commercially successful agricultural products. Researchers have synthesized series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, using a strategy of combining active substructures from existing compounds to screen for new fungicides and herbicide safeners. This approach has led to the discovery of compounds with significant fungicidal activity against various plant pathogens.

Exploration in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in nucleic acids and its ability to interact with a wide range of biological targets. Consequently, derivatives of this compound are extensively investigated for various therapeutic properties.

The development of novel anticancer agents is a major focus of research involving this compound. It is a key intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapies. The pyrimidine core is adept at mimicking the nitrogenous bases of nucleic acids, allowing it to interfere with biological processes essential for tumor growth.

Researchers have synthesized and evaluated numerous pyrimidine derivatives for their antiproliferative activity against various human cancer cell lines. For example, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were created and tested for their biological activities. Similarly, new thiazolo[4,5-d]pyrimidine derivatives have been synthesized and screened for their anticancer potential, with some compounds showing significant activity. Studies have also explored pyrimidodiazepines derived from 2-chloro-4-anilinoquinazoline, which have demonstrated potent antiproliferative, cytostatic, and cytotoxic effects against a panel of human tumor cell lines. Certain compounds from these studies exhibited cytotoxic activity many times higher than the standard anticancer drug doxorubicin against specific cancer cell lines.

The table below summarizes the anticancer activity of selected pyrimidine derivatives from a study involving a panel of 60 human cancer cell lines.

| Compound | Cancer Cell Line | Activity (GI₅₀ µM) |

| 14g | Leukemia (K-562) | 0.622 |

| 14g | Leukemia (RPMI-8226) | 1.81 |

| 14g | Colon Cancer (HCT-116) | 1.63 |

| 14g | Melanoma (LOX IMVI) | 1.77 |

| 14g | Breast Cancer (MCF7) | 1.75 |

Data sourced from studies on quinazoline-chalcone derivatives.

Pyrimidine derivatives are recognized for their potential antiviral activities. The structural similarity of the pyrimidine nucleus to the components of nucleic acids allows these compounds to be investigated as inhibitors of viral replication. Pyrimidodiazepines, which can be synthesized from pyrimidine precursors, have been noted for their potential as antiviral agents due to their ability to mimic these natural bases. Research into pyrimido[4,5-d]pyrimidines has identified compounds with notable efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this chemical scaffold in the design of novel antiviral therapies.

The therapeutic potential of this compound extends to its use in developing antimicrobial and antifungal agents. A variety of pyrimidine derivatives have been synthesized and tested against different strains of bacteria and fungi.

In one study, novel 2-phenylpyrimidine derivatives were designed and synthesized as potential CYP51 inhibitors, a key enzyme in fungi. Several of the synthesized compounds exhibited good antifungal activity against a range of pathogenic fungi, with some showing superior efficacy compared to the clinical drug fluconazole. Another research effort focused on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives, which displayed fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Thanatephorus cucumeris. Furthermore, newly synthesized pyrimidine and pyrimidopyrimidine derivatives have been screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungal species, with several compounds showing excellent antimicrobial profiles compared to reference drugs.

The table below presents the in vitro antifungal activity of a selected synthesized compound against various fungal strains.

| Fungal Strain | Compound C6 (MIC₅₀, μg/mL) | Fluconazole (MIC₅₀, μg/mL) |

| C. albicans SC5314 | 0.5 | 0.5 |

| C. albicans 103 | 0.25 | 1 |

| C. parapsilosis 22019 | 0.0625 | 0.5 |

| C. tropicalis 2009 | 0.25 | 2 |

| C. glabrata 537 | 2 | 16 |

| C. krusei 6258 | 4 | 64 |

| C. auris B11903 | 0.5 | 1 |

Data represents the concentration required to inhibit 50% of fungal growth (MIC₅₀). Sourced from a study on phenylpyrimidine CYP51 inhibitors.

Anti-inflammatory Agents

The pyrimidine nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs. nih.govnbinno.com Derivatives of pyrimidine have demonstrated the ability to modulate key inflammatory pathways. growingscience.comnih.gov The anti-inflammatory effects are often attributed to the inhibition of critical inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov

The primary mechanism for many pyrimidine-based anti-inflammatory agents is the suppression of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are responsible for the synthesis of prostaglandins. growingscience.comnih.gov By inhibiting these enzymes, pyrimidine derivatives can effectively reduce the inflammatory response. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent and selective inhibitors of the COX-2 enzyme. growingscience.com Furthermore, studies on morpholinopyrimidine derivatives have revealed their capacity to decrease the expression of both inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells, thereby inhibiting the inflammatory cascade. ncl.ac.uk The this compound framework provides a strategic starting point for synthesizing new chemical entities that can target these inflammatory mediators, offering potential for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Herbicide Safeners

In agriculture, derivatives of 2-phenylpyrimidine have been extensively investigated as herbicide safeners, which protect crops from herbicide-induced injury without compromising weed control efficacy. nih.gov A notable example is fenclorim (4,6-dichloro-2-phenyl-pyrimidine), a commercial safener used to protect rice from chloroacetanilide herbicides. nih.gov Fenclorim has served as a lead compound for the synthesis of new, more effective safeners based on the 2-phenylpyrimidine scaffold. nih.gov

The primary mechanism of action for these safeners involves the enhancement of the crop's natural detoxification pathways. nih.gov They work by upregulating the expression of glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of herbicides with glutathione. nih.govnih.gov This process renders the herbicide water-soluble and non-toxic to the crop plant, facilitating its sequestration and degradation. Research has led to the synthesis of a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives that have shown significantly improved safening activity compared to fenclorim. nih.govnih.gov

| Compound | Substitution Pattern | Observed Safening Effect | Reference |

|---|---|---|---|

| Fenclorim | 4,6-dichloro-2-phenyl-pyrimidine | Commercial standard, enhances GST expression. | nih.gov |

| Compound 3 | 4-chloro-6-(2-fluorophenoxy)-2-phenylpyrimidine | Excellent safening activity for fresh weight. | nih.govnih.gov |

| Compound 5 | 4-chloro-6-(4-fluorophenoxy)-2-phenylpyrimidine | Excellent safening activity for plant height. | nih.govnih.gov |

| Compound 25 | 4-chloro-6-(4-methylphenoxy)-2-phenylpyrimidine | Excellent safening activity for root length. | nih.govnih.gov |

Enzyme Inhibitors and Receptor Antagonists

The structural versatility of the this compound core allows it to be a foundational element for a variety of enzyme inhibitors and receptor antagonists.

Enzyme Inhibitors : Derivatives have been designed to target a range of enzymes. For instance, 2-phenylpyrimidine compounds have shown potential as antifungal agents by inhibiting lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol in fungi. frontiersin.org In a different context, chloropyrimidine derivatives have been identified as inhibitors of Glutathione S-Transferase (GST), demonstrating the scaffold's ability to interact with diverse enzyme families. As previously noted, pyrimidine analogs also function as inhibitors of COX enzymes in inflammatory processes. nih.gov Additionally, 2,5-substituted pyrimidines have been developed as inhibitors of phosphodiesterase 4 (PDE4), a target for treating chronic obstructive pulmonary disease (COPD). nih.gov

Receptor Antagonists : Beyond enzyme inhibition, this chemical family has shown activity as receptor antagonists. A notable example is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a potent and broad-spectrum blocker of state-dependent, voltage-gated sodium channels. nih.gov This activity makes it a promising candidate for the treatment of chronic pain states. nih.gov

Interactions with Biological Targets

The biological activity of 2-phenylpyrimidine derivatives stems from their specific molecular interactions with protein targets. Molecular modeling and docking studies have provided significant insights into these interactions.

Enzymes : In the context of anti-inflammatory activity, docking studies have shown that pyrimidine derivatives can fit into the active site of the COX-2 enzyme, forming hydrogen bonds with key amino acid residues like Arg513 and His90. nih.gov For antifungal applications, the binding mode of phenylpyrimidine inhibitors to the CYP51 protein has been investigated to optimize their inhibitory activity. frontiersin.org The inhibition of GST by chloropyrimidine derivatives has been characterized as noncompetitive.

Ion Channels : The pain-relieving potential of the sodium channel blocker 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide is based on its high-potency, state-dependent binding to voltage-gated Na+ channels, which is characterized by rapid binding kinetics. nih.gov This specific interaction allows it to preferentially block channels in rapidly firing neurons, a hallmark of neuropathic pain.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic or agrochemical potential of a lead compound. For derivatives of this compound, SAR studies have guided the development of molecules with enhanced potency and selectivity.

Herbicide Safeners : In the development of herbicide safeners from the 4-chloro-6-phenoxy-2-phenylpyrimidine series, it was found that the type and position of substituents on the phenoxy ring are critical for activity. nih.govnih.gov For example, introducing small electron-withdrawing or electron-donating groups at specific positions on the phenoxy ring led to compounds with superior safening effects on rice plant weight, height, and root length compared to the parent compound, fenclorim. nih.govnih.gov

Anti-inflammatory and Anticancer Agents : SAR studies on various pyrimidine series have yielded key insights. For morpholinopyrimidine derivatives, it was observed that substituting the aromatic ring with electron-donating groups tended to decrease anti-inflammatory activity. ncl.ac.uk In the search for anticancer agents, a derivative of 2-amino-4-chloro-pyrimidine featuring a bromophenyl piperazine group at the 4-position of the pyrimidine ring showed the highest cytotoxicity against specific cancer cell lines. These studies highlight how subtle changes to the core structure can profoundly impact biological outcomes.

Potential in Materials Science

Fluorescent Dyes and Probes

The phenylpyrimidine core is a promising scaffold for the development of advanced materials, particularly fluorescent dyes and probes, due to its rigid, planar structure and tunable electronic properties. nih.gov Arylpyrimidines have been investigated for use in organic light-emitting diodes (OLEDs) and as sensitizing dyes in solar cells. nih.gov

The this compound unit can serve as a key building block in the synthesis of complex fluorescent molecules. The chlorine atom acts as a convenient reactive site for introducing various functional groups through cross-coupling reactions. For example, 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine has been used as a precursor to synthesize emitters for OLEDs. In that work, the chloro groups were replaced with diphenylamine moieties via Buchwald-Hartwig amination, resulting in a molecule with desirable photophysical properties for electroluminescent applications.

Furthermore, pyrimidine-based structures have been engineered to act as fluorescent probes for biological imaging. These probes can be designed to respond to changes in their microenvironment, such as pH. For instance, a pyrimidine-based fluorescent probe was successfully developed to monitor pH changes within mitochondria during mitophagy. The photophysical properties, such as emission wavelength and quantum yield, can be finely tuned by strategic placement of electron-donating and electron-withdrawing groups on the phenyl and pyrimidine rings, creating donor-π-acceptor (D-π-A) systems with tailored optical characteristics.

Polymer Science Applications

Extensive research into the applications of this compound in polymer science has yielded limited direct findings. Searches of scientific literature and materials science databases did not reveal specific instances of this compound being utilized as a monomer or a primary building block in the synthesis of polymers.

While pyrimidine derivatives are a class of compounds with significant interest in medicinal chemistry and other fields due to their diverse biological activities, their application in polymer science is a more specialized area of research. The reactivity of the chlorine atom at the 2-position of the pyrimidine ring theoretically allows for nucleophilic substitution reactions, which could be a potential route for incorporating the this compound moiety into a polymer backbone or as a pendant group. However, there is a lack of published research demonstrating this specific application.

The phenyl group at the 4-position could potentially influence the properties of a hypothetical polymer by imparting rigidity and affecting solubility. However, without experimental data, any discussion of its impact on polymer characteristics remains speculative.

Future research may explore the use of this compound in the design of novel polymers with specific thermal, optical, or biological properties. For instance, the nitrogen atoms in the pyrimidine ring could act as coordination sites for metal ions, leading to the formation of coordination polymers. Additionally, the aromatic nature of the compound could be exploited in the development of conductive polymers or materials with interesting photophysical properties.

At present, there is no available data to construct a table of research findings on the application of this compound in polymer science.

Future Research Directions and Translational Perspectives

Development of Greener Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of pyrimidine (B1678525) derivatives is no exception. Traditional methods for synthesizing compounds like 2-chloro-4-phenylpyrimidine often involve hazardous reagents and solvents, generating significant chemical waste. rasayanjournal.co.in Future research is focused on developing greener, more efficient synthetic methodologies.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool in green chemistry. epcp.ac.in Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. nih.govnih.gov For the synthesis of pyrimidine derivatives, microwave-assisted approaches can lead to cleaner reactions and reduce the need for harsh solvents. epcp.ac.in The application of MAOS to the synthesis of this compound and its analogues could offer a more sustainable and economically viable manufacturing process. nih.gov

Solvent-Free and Metal-Free Reactions: A significant area of development is the use of solvent-less or "neat" reaction conditions, which can drastically reduce environmental impact. acs.orgresearchgate.net Techniques such as ball milling, a form of mechanochemistry, have shown promise for the one-pot, solvent-free synthesis of various pyrimidine derivatives. acs.org Additionally, the development of metal-free catalytic systems, for instance using ammonium (B1175870) iodide as a promoter, presents a cost-effective and environmentally benign alternative to traditional metal catalysts. acs.org These approaches align with the principles of green chemistry by minimizing waste and avoiding the use of toxic and expensive heavy metals. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported, showcasing a sustainable route that generates water and hydrogen as the only byproducts. nih.gov Adapting such strategies for the synthesis of the this compound core could significantly improve atom economy and reduce the number of synthetic steps.

| Methodology | Key Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, fewer by-products. epcp.ac.innih.gov | Accelerated synthesis of the core structure and its derivatives. |

| Solvent-Free Synthesis (e.g., Ball Milling) | Eliminates solvent waste, potential for one-pot synthesis. acs.org | Environmentally friendly production with simplified workup. |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts, reduces environmental impact. acs.org | Cost-effective and sustainable synthesis pathway. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, generates fewer byproducts. nih.gov | Efficient and convergent synthesis of complex analogues. |

Design of Novel Biologically Active Analogues

The this compound core is a "privileged scaffold," meaning it can serve as a foundation for developing a wide range of biologically active compounds. The design of novel analogues focuses on modifying the core structure to enhance potency and selectivity for various therapeutic targets.

Structure-activity relationship (SAR) studies are crucial in guiding the design of new molecules. By systematically altering substituents on the pyrimidine and phenyl rings, researchers can identify key structural features that influence biological activity. For instance, the introduction of different functional groups can modulate properties like lipophilicity, which affects how well a compound can cross cell membranes.

The following table summarizes examples of biologically active pyrimidine analogues and their potential therapeutic applications, providing a basis for the rational design of new derivatives of this compound.

| Analogue Class | Substitutions | Reported Biological Activity | Potential Therapeutic Area |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Modifications at various positions of the fused ring system. | Wee1 kinase inhibition. researchgate.net | Oncology |

| 2,4-diaminopyrimidines | Varied substituents at the 2, 4, and 5 positions. | Inhibition of Plasmodium falciparum dihydrofolate reductase. nih.gov | Antimalarial |

| Halogenated Pyrimidines | Introduction of halogen atoms at different positions. | Inhibition of human dihydroorotate (B8406146) dehydrogenase. benthamdirect.com | Antiviral, Autoimmune diseases |

| Tetrahydropyrimidines | Fused with a 1,3,4-oxadiazole (B1194373) core. | Antidiabetic activity. foliamedica.bg | Metabolic disorders |

Advanced Computational Studies for Drug Discovery

Computational methods are indispensable in modern drug discovery for predicting the biological activity of new compounds and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comscielo.br For derivatives of this compound, 2D and 3D-QSAR models can be developed to predict the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates. tandfonline.comresearchgate.net These models help in identifying key physicochemical properties and structural features that are critical for biological activity. scielo.br

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govmdpi.com Molecular docking studies can elucidate the binding mode of this compound analogues within the active site of a target protein, providing insights into the interactions that are essential for their biological effect. nih.govmdpi.com This information is invaluable for the rational design of more potent and selective inhibitors.

Pharmacophore Modeling and Molecular Dynamics (MD) Simulations: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This can be used to screen virtual libraries for new compounds with the desired features. MD simulations provide a dynamic view of the ligand-receptor complex, helping to assess the stability of the interaction over time. tandfonline.com

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. ufl.edu This technology is crucial for translating the potential of a chemical scaffold like this compound into tangible drug leads.

Screening of Compound Libraries: Large, diverse libraries of this compound analogues can be synthesized and subjected to HTS against a wide array of biological targets. thermofisher.com This approach can quickly identify "hits"—compounds that show activity in a particular assay. These hits can then be further optimized through medicinal chemistry efforts.

DNA-Encoded Libraries (DELs): DEL technology allows for the creation and screening of massive libraries containing millions to billions of compounds. nih.govacs.org By creating a pyrimidine-focused DEL, researchers can efficiently screen a vast chemical space to find potent binders for various protein targets. This technology significantly accelerates the initial stages of drug discovery in a cost-effective manner. nih.gov